molecular formula C5H9ClN2S B6224983 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride CAS No. 2770359-58-3

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride

Cat. No.: B6224983
CAS No.: 2770359-58-3
M. Wt: 164.7
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Description

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is a chemical compound that features an imidazole ring attached to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride typically involves the reaction of imidazole with ethane-1-thiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by the addition of imidazole to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactions or the use of catalysts to enhance reaction efficiency and yield. The exact methods can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. The thiol group can form disulfide bonds, which are important in protein structure and function. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is unique due to the presence of both an imidazole ring and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .

Properties

CAS No.

2770359-58-3

Molecular Formula

C5H9ClN2S

Molecular Weight

164.7

Purity

95

Origin of Product

United States

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